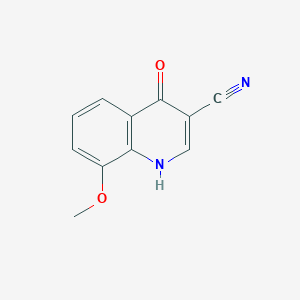
4-Hydroxy-8-methoxyquinoline-3-carbonitrile
Vue d'ensemble
Description
4-Hydroxy-8-methoxyquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a hydroxyl group at the 4th position, a methoxy group at the 8th position, and a carbonitrile group at the 3rd position on the quinoline ring. It has a molecular formula of C11H8N2O2 and a molecular weight of 200.19 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-8-methoxyquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 8-methoxyquinoline with a suitable nitrile source in the presence of a base. The reaction conditions often involve heating the mixture to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy-8-methoxyquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
4-Hydroxy-8-methoxyquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and metal chelation.
Medicine: The compound has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-Hydroxy-8-methoxyquinoline-3-carbonitrile involves its interaction with various molecular targets:
Metal Chelation: The hydroxyl and methoxy groups facilitate the chelation of metal ions, which can inhibit metalloprotein enzymes.
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Cytotoxicity: It induces cytotoxic effects in cancer cells by disrupting cellular processes and inducing apoptosis
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Similar in structure but lacks the methoxy and carbonitrile groups.
4-Hydroxyquinoline: Lacks the methoxy and carbonitrile groups.
8-Methoxyquinoline: Lacks the hydroxyl and carbonitrile groups
Uniqueness: 4-Hydroxy-8-methoxyquinoline-3-carbonitrile is unique due to the presence of all three functional groups (hydroxyl, methoxy, and carbonitrile) on the quinoline ring. This unique combination enhances its chemical reactivity and broadens its range of applications in various fields .
Propriétés
Formule moléculaire |
C11H8N2O2 |
|---|---|
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
8-methoxy-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2O2/c1-15-9-4-2-3-8-10(9)13-6-7(5-12)11(8)14/h2-4,6H,1H3,(H,13,14) |
Clé InChI |
PPOYMBZZLRCTCT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1NC=C(C2=O)C#N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
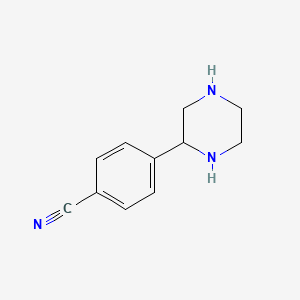
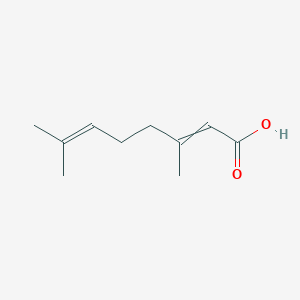
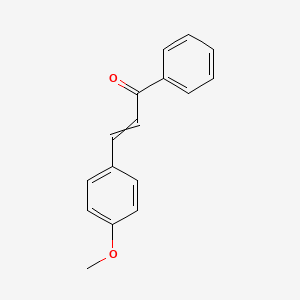
![2-Chlorothiazolo[4,5-b]pyridine hydrochloride](/img/structure/B8816355.png)
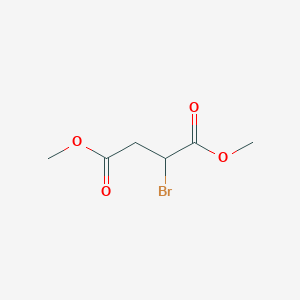
![Methyl 2-[(2-chlorophenyl)methylidene]-3-oxobutanoate](/img/structure/B8816364.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide](/img/structure/B8816369.png)
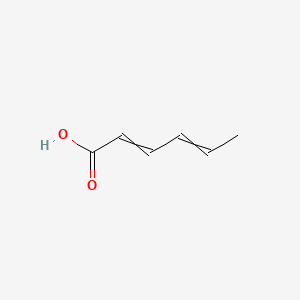
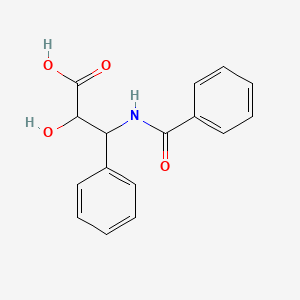
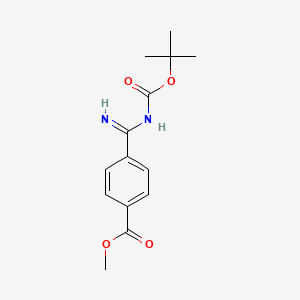
![Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B8816392.png)
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B8816393.png)
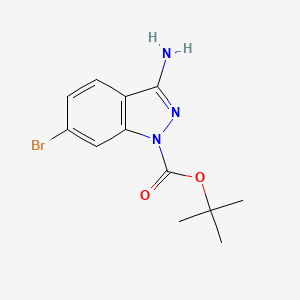
![2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B8816402.png)
